molecular formula C18H28N2O4S2 B2735703 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396864-43-9

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2735703
CAS No.: 1396864-43-9
M. Wt: 400.55
InChI Key: HWLDZFZSBJNBMD-UHFFFAOYSA-N
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Description

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C18H28N2O4S2 and its molecular weight is 400.55. The purity is usually 95%.
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Scientific Research Applications

Corrosion Prevention

One study delves into the inhibition efficiency of a related compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM), against mild steel corrosion in an acidic medium. The research demonstrates that this novel organic compound exhibits significant corrosion inhibition, identified through weight loss method and electrochemical analysis. The inhibitor's performance was assessed in 1 N HCl across different temperatures, confirming its role as a mixed-type inhibitor in acidic conditions. This study provides a foundation for the development of efficient corrosion inhibitors in industrial applications (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Another avenue of research focuses on the synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for their antimicrobial properties. These compounds were tested against various pathogenic bacterial and fungal strains, revealing that certain derivatives exhibit significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents, crucial for addressing the growing concern of antibiotic resistance (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides insights into their molecular geometry and potential interactions. X-ray crystallography studies have revealed detailed structural characteristics, including the conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom. These findings are instrumental in understanding the molecular basis of the compound's reactivity and potential applications in material science and molecular design (Girish et al., 2008).

Synthetic Methodologies

The compound and its derivatives serve as key intermediates in the synthesis of various organic molecules. Research exploring the synthesis and crystal structure of related compounds provides a foundation for developing novel synthetic routes. These studies not only expand the chemical toolkit available to researchers but also open avenues for the creation of new materials with tailored properties for specific applications (Rui, 2010).

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S2/c1-26(22,23)20-10-6-16(7-11-20)18(21)19-8-4-15(5-9-19)13-25-14-17-3-2-12-24-17/h2-3,12,15-16H,4-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLDZFZSBJNBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.